(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride
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Overview
Description
(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a sulfonyl chloride group, which is highly reactive and useful for various chemical transformations. The presence of the hydroxy group and the oxolane ring adds to its versatility, making it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride typically involves the reaction of a suitable oxolane derivative with a sulfonyl chloride reagent. One common method includes the use of (3R,4R)-4-hydroxyoxolane as the starting material, which is then treated with chlorosulfonic acid under controlled conditions to yield the desired product . The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents such as lithium aluminum hydride (LAH).
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Carbonyl Compounds: Formed by the oxidation of the hydroxy group.
Sulfonyl Hydrides: Formed by the reduction of the sulfonyl chloride group
Scientific Research Applications
(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-Hydroxyoxolane-3-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a chloride.
(3R,4R)-4-Hydroxyoxolane-3-sulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride.
(3R,4R)-4-Hydroxyoxolane-3-sulfonate: Features a sulfonate ester group instead of a sulfonyl chloride
Uniqueness
(3R,4R)-4-Hydroxyoxolane-3-sulfonyl chloride is unique due to its combination of a chiral oxolane ring, a hydroxy group, and a highly reactive sulfonyl chloride group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
(3R,4R)-4-hydroxyoxolane-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S/c5-10(7,8)4-2-9-1-3(4)6/h3-4,6H,1-2H2/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZBMRHFQNWBFV-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)S(=O)(=O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)S(=O)(=O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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